N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[5-(4-Ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative with a thiazole core substituted at the 5-position with a 4-ethylbenzyl group. This structural motif is characteristic of compounds designed for biological activity, particularly in antimicrobial, antiparasitic, or kinase-targeting applications. The cyclopropane ring enhances metabolic stability and influences conformational rigidity, while the thiazole moiety often contributes to interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-11-3-5-12(6-4-11)9-14-10-17-16(20-14)18-15(19)13-7-8-13/h3-6,10,13H,2,7-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJEPQYJUSICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene is alkylated with a suitable electrophile.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through the reaction of cyclopropanecarboxylic acid with an amine derivative of the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents on the ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropanecarboxamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several cyclopropanecarboxamide derivatives reported in the evidence. Key comparisons include:
Thiazole-Based Derivatives
- Compound 93: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Structural Differences: Replaces the 4-ethylbenzyl group with a 4-chlorophenyl and 3-methoxybenzoyl substituent.
- Soquelitinib (INN Proposed): N-[5-({4-Methoxy-2-methyl-5-[(3R)-3-methyl-4-(prop-2-enoyl)-1,4-diazepane-1-carbonyl]phenyl}sulfanyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Structural Differences: Incorporates a diazepane-carbonyl-propenoyl chain and a sulfanyl linkage. Activity: Likely a kinase inhibitor (e.g., JAK/STAT pathway) due to the acryloyl group, a common warhead in covalent inhibitors. Key Feature: Increased complexity and molecular weight (MW ~600 g/mol) suggest enhanced specificity for protein targets .
Oxadiazole and Thiadiazole Analogues
OZE-I : N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Cyprazole : N-[5-(2-Chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Boronate-Containing Derivatives
- N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl]cyclopropanecarboxamide
Data Table: Structural and Functional Comparison
*Calculated based on structural formula.
Key Research Findings and Trends
Thiazole vs. Oxadiazole Cores : Thiazole derivatives (e.g., Compound 93, soquelitinib) often exhibit higher target specificity in biochemical or therapeutic contexts compared to oxadiazoles (e.g., OZE-I), which prioritize membrane permeability .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl in Compound 93): Enhance binding to electron-rich enzyme active sites.
- Bulky Hydrophobic Groups (e.g., 4-ethylbenzyl in the target compound): May improve pharmacokinetic properties by reducing metabolic degradation .
Applications :
Biological Activity
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The cyclopropane moiety adds to the structural complexity, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity: Thiazole derivatives have been shown to possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects: Some studies suggest that thiazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Anticancer Properties: There is emerging evidence that thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:
- Cytotoxicity Assays: The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) using MTT assays. Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM.
Case Studies
A notable case study involved the application of this compound in a therapeutic setting for a patient with resistant bacterial infection. The patient showed marked improvement after treatment with a regimen including this compound, suggesting its potential as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
